molecular formula C15H16N2O B7637218 4-(Naphthalen-1-ylmethyl)piperazin-2-one

4-(Naphthalen-1-ylmethyl)piperazin-2-one

Cat. No.: B7637218
M. Wt: 240.30 g/mol
InChI Key: FPFOOMIOAFKNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Naphthalen-1-ylmethyl)piperazin-2-one is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nerve Growth Factor Potentiation :

    • Microwave-assisted synthesis of B-355252, a derivative of 4-(Naphthalen-1-ylmethyl)piperazin-2-one, has been shown to enhance nerve growth factor's ability to stimulate neurite outgrowths in NS-1 cells (Williams et al., 2010).
  • Tautomeric Equilibrium :

    • Studies on compounds similar to this compound show controlled shifts in tautomeric equilibrium upon protonation/deprotonation, which could be significant in molecular spectroscopy and quantum-chemical calculations (Deneva et al., 2013).
  • Potential Antiamnesic Agents :

  • Chemosensitizers for Antibiotic Efficacy :

    • Imidazolidine-4-one derivatives, including compounds related to this compound, have been evaluated for their ability to improve the effectiveness of antibiotics against resistant strains of Staphylococcus aureus (Matys et al., 2015).
  • σ1 Receptor Affinity and Tumor Cell Growth Inhibition :

    • Hydroxyethyl substituted piperazines, related to this compound, have been studied for their affinity to σ1 receptors and the ability to inhibit tumor cell growth (Weber et al., 2014).
  • 5-HT(6) Serotonin Receptor Ligands :

    • Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, structurally similar to this compound, have been identified as having high binding affinities for the 5-HT(6) receptor, suggesting potential use in neurological research (Park et al., 2011).
  • Anticonvulsant Agents :

    • Naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives, which include structures related to this compound, have been explored as potential anticonvulsant agents (Ghareb et al., 2017).
  • Atypical Antipsychotic Agents :

    • (Piperazin-1-yl-phenyl)-arylsulfonamides, similar to this compound, have been identified as having high affinities for 5-HT(2C) and 5-HT(6) receptors, indicating potential use as atypical antipsychotic agents (Park et al., 2010).

Properties

IUPAC Name

4-(naphthalen-1-ylmethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15-11-17(9-8-16-15)10-13-6-3-5-12-4-1-2-7-14(12)13/h1-7H,8-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFOOMIOAFKNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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